molecular formula C17H14N2O3 B1645005 (E)-1-(1-(methoxyimino)-2,3-dihydro-1H-inden-5-yl)-2-(pyridin-4-yl)ethane-1,2-dione

(E)-1-(1-(methoxyimino)-2,3-dihydro-1H-inden-5-yl)-2-(pyridin-4-yl)ethane-1,2-dione

Cat. No.: B1645005
M. Wt: 294.3 g/mol
InChI Key: GUPVAYODPWPSIM-CYVLTUHYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-1-(1-(methoxyimino)-2,3-dihydro-1H-inden-5-yl)-2-(pyridin-4-yl)ethane-1,2-dione is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a methoxyimino group, a dihydroindenyl moiety, and a pyridinyl ethane-dione framework. Its distinct chemical properties make it a subject of interest for researchers in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(1-(methoxyimino)-2,3-dihydro-1H-inden-5-yl)-2-(pyridin-4-yl)ethane-1,2-dione typically involves multi-step organic reactions. One common approach is the condensation of appropriate starting materials under controlled conditions. For instance, the reaction may begin with the formation of the methoxyimino group through the reaction of a suitable aldehyde or ketone with hydroxylamine and methanol. This intermediate can then undergo further reactions to introduce the dihydroindenyl and pyridinyl ethane-dione moieties.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Catalysts and reagents are carefully selected to ensure efficient and cost-effective synthesis.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(1-(methoxyimino)-2,3-dihydro-1H-inden-5-yl)-2-(pyridin-4-yl)ethane-1,2-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction could produce alcohols or amines. Substitution reactions result in various substituted derivatives with altered functional groups.

Scientific Research Applications

(E)-1-(1-(methoxyimino)-2,3-dihydro-1H-inden-5-yl)-2-(pyridin-4-yl)ethane-1,2-dione has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of (E)-1-(1-(methoxyimino)-2,3-dihydro-1H-inden-5-yl)-2-(pyridin-4-yl)ethane-1,2-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cellular metabolism or signal transduction pathways, resulting in antiproliferative or antiradical effects .

Comparison with Similar Compounds

Similar Compounds

  • 1,1′-((1Z,1′Z)-([1,1′Biphenyl]-4,4′-diylbis(azanylylidene)) bis(methanylylidene)) bis(naphthalen-2-ol)
  • 4,4′-((1Z,1′Z)-([1,1′-Biphenyl]-4,4′-diylbis(azanylylidene)) bis(methanylylidene)) bis(2-methoxy phenol)
  • (N4Z,N4′Z)-N4,N4′-bis(4-(dimethyl amino) benzylidene)-[1,1′-biphenyl]-4,4′-diamine

Uniqueness

(E)-1-(1-(methoxyimino)-2,3-dihydro-1H-inden-5-yl)-2-(pyridin-4-yl)ethane-1,2-dione stands out due to its unique combination of functional groups and structural features. The presence of the methoxyimino group, dihydroindenyl moiety, and pyridinyl ethane-dione framework provides distinct chemical properties and reactivity compared to similar compounds.

Properties

Molecular Formula

C17H14N2O3

Molecular Weight

294.3 g/mol

IUPAC Name

1-[(1Z)-1-methoxyimino-2,3-dihydroinden-5-yl]-2-pyridin-4-ylethane-1,2-dione

InChI

InChI=1S/C17H14N2O3/c1-22-19-15-5-3-12-10-13(2-4-14(12)15)17(21)16(20)11-6-8-18-9-7-11/h2,4,6-10H,3,5H2,1H3/b19-15-

InChI Key

GUPVAYODPWPSIM-CYVLTUHYSA-N

Isomeric SMILES

CO/N=C\1/CCC2=C1C=CC(=C2)C(=O)C(=O)C3=CC=NC=C3

SMILES

CON=C1CCC2=C1C=CC(=C2)C(=O)C(=O)C3=CC=NC=C3

Canonical SMILES

CON=C1CCC2=C1C=CC(=C2)C(=O)C(=O)C3=CC=NC=C3

Origin of Product

United States

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